molecular formula C16H11N3O2 B2827663 Sclerotigenin

Sclerotigenin

Cat. No.: B2827663
M. Wt: 277.28 g/mol
InChI Key: NGYKOTTXJAPLPC-UHFFFAOYSA-N
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Description

Sclerotigenin is a benzodiazepine-class fungal secondary metabolite first isolated from Penicillium sclerotigenum . Its structure, characterized by a benzodiazepine core fused with a diketopiperazine moiety, was confirmed via single-crystal X-ray diffraction and NMR spectroscopy . This compound exhibits notable insecticidal activity, as demonstrated in studies where it disrupted insect development . Further research revealed its production in multiple Penicillium species, including P. commune, P. clavigerum, and P. verrucosum, highlighting its broad biosynthetic distribution within the genus .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sclerotigenin can be synthesized using various methods. One notable method involves the use of scandium triflate and microwaves to achieve direct double dehydrocyclization of anthranilate-containing tripeptides. This method has been shown to produce quinazolino[3,2-a]benzodiazepinediones, including this compound, with good overall isolated yields . Another method employs tin triflate as an effective Lewis acid, combined with microwaves, to facilitate direct double cyclizations of bis(anthranilate)-containing tripeptide precursors .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

Sclerotigenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically facilitated by common reagents and conditions used in organic synthesis.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinazolinone derivatives, while reduction can produce reduced diazepine compounds.

Scientific Research Applications

Sclerotigenin is a benzodiazepine compound isolated from the sclerotia of Penicillium sclerotigenum . Research has identified its anti-insectan activity and explored its production in various Penicillium species .

Scientific Research Applications

  • Anti-insectan Activity: this compound, found in the Penicillium sclerotigenum species, exhibits anti-insectan properties, particularly against crop pests such as Helicoverpa zea .
  • Production Source: this compound has been found to be produced by isolates of P. clavigerum and P. lanosum, in addition to P. sclerotigenum .

This compound Data

PropertyDescriptionSource
Compound NameThis compound
Chemical FormulaC16H11N3O2C_{16}H_{11}N_3O_2
Source OrganismPenicillium sclerotigenum
ActivityAnti-insectan
Other SpeciesPenicillium commune, Penicillium raistrickii, and Penicillium sclerotigenum

Related Compounds and Applications

While the search results primarily focus on this compound's identification and source, some results discuss related compounds and their applications, which may provide context for potential future research directions involving this compound:

  • Curcumin: Curcumin, a polyphenol from Curcuma longa (turmeric), has various applications in food, biotechnology, and medicine due to its antioxidant, anti-inflammatory, and other beneficial properties .
  • Phenolic Compounds: Phenolic compounds, generally, are known for their antioxidant and anti-inflammatory properties and are explored for managing diabetes . They can be extracted from agri-food by-products and encapsulated using nanotechnology to improve bioavailability .
  • Cocoa Polyphenols: Cocoa polyphenols have shown potential in modifying risk factors for chronic conditions and have positive effects on cardiovascular, immunological, and digestive health .

Mechanism of Action

The mechanism of action of sclerotigenin involves its interaction with specific molecular targets and pathways. As an insect growth regulator, it disrupts the normal development of insect larvae, leading to reduced growth rates and increased mortality. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to interfere with hormonal regulation and metabolic processes in insects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sclerotigenin belongs to a family of fungal benzodiazepines with shared structural motifs but distinct functional properties. Below is a comparative analysis with key analogs:

Structural and Functional Comparison

Compound Producing Species Structural Features Bioactivity References
This compound Penicillium sclerotigenum, P. commune, P. verrucosum Benzodiazepine-diketopiperazine hybrid Insecticidal, disrupts insect larvae
Auranthine Penicillium aurantiogriseum Benzodiazepine with a modified side chain Cytotoxic against human cancer cell lines
Auranomide C Not specified (fungal origin) Benzodiazepine analog with cyclic peptide Antimicrobial activity
Asperlicin Aspergillus ochraceus Benzodiazepine with indole substitution Antifungal, inhibits spore germination
Benzomalvin A Penicillium spp. Bis-benzodiazepine dimer Modulates GABA receptors
Circumdatins D-G Aspergillus ochraceus Chlorinated benzodiazepine derivatives Insecticidal, antifungal

Key Findings

Structural Diversity :

  • This compound and auranthine share the benzodiazepine core but differ in side-chain modifications, which correlate with their distinct bioactivities. Auranthine’s cytotoxicity is linked to its ability to intercalate DNA, a feature absent in this compound .
  • Circumdatins from Aspergillus ochraceus contain chlorine substituents, enhancing their antifungal potency compared to this compound’s insecticidal focus .

Species-Specific Biosynthesis :

  • Auranthine is uniquely produced by P. aurantiogriseum, whereas this compound is synthesized across multiple Penicillium species, suggesting divergent evolutionary pathways .

Bioactivity Mechanisms :

  • Benzomalvin A’s interaction with GABA receptors contrasts with this compound’s insecticidal action, underscoring the functional plasticity of benzodiazepine scaffolds .

Biological Activity

Sclerotigenin is a naturally occurring compound isolated from the sclerotia of the fungus Penicillium sclerotigenum. It belongs to the benzodiazepine-quinazolinone class of alkaloids and has garnered attention due to its notable biological activities, particularly its antiinsectan properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique chemical structure that includes a benzodiazepine core. Its molecular formula is C₁₃H₁₁N₃O, and it features a fused ring system that contributes to its biological activity. The compound's structure can be represented as follows:

This compound C13H11N3\text{this compound}\quad \text{ C}_{13}\text{H}_{11}\text{N}_{3}\text{O }

This structure allows this compound to interact with various biological targets, leading to its diverse pharmacological effects.

Antiinsectan Activity

This compound has been primarily studied for its antiinsectan properties. Research indicates that it exhibits significant activity against various insect pests, particularly the corn earworm (Helicoverpa zea). The mechanism of action involves disruption of the insect's central nervous system, leading to paralysis and death. In laboratory studies, this compound demonstrated an effective concentration (EC50) in the low micromolar range, indicating potent biological activity against target insects .

Antimicrobial Properties

In addition to its antiinsectan effects, this compound has shown potential antimicrobial properties. Studies have reported that extracts containing this compound exhibit activity against several bacterial and fungal strains. For instance, Penicillium sclerotigenum extracts have been tested against pathogens such as Escherichia coli and Candida albicans, showing varying degrees of inhibition .

Case Studies and Research Findings

  • Insect Bioassays : In a controlled study, this compound was tested against larvae of H. zea, where it resulted in over 80% mortality at concentrations as low as 10 µg/mL after 48 hours of exposure. This study highlights the compound's potential for use in developing natural insecticides .
  • Antimicrobial Testing : A series of tests evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated an IC50 value of approximately 15 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
  • Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with other natural compounds. For example, when used in conjunction with certain essential oils, this compound's efficacy against C. albicans was significantly enhanced, suggesting potential applications in integrated pest management and antimicrobial therapies .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundActivity TypeEC50/IC50 (µg/mL)Source
This compoundAntiinsectan10Penicillium sclerotigenum
Circumdatins A-GAntiinsectan20-30Aspergillus ochraceus
Benzomalvins A-CAntifungal15Penicillium spp.
Other AlkaloidsAntimicrobialVariesVarious fungal sources

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and identifying Sclerotigenin from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques like column chromatography or HPLC. Structural identification requires spectroscopic methods: nuclear magnetic resonance (NMR) for carbon-hydrogen frameworks, mass spectrometry (MS) for molecular weight, and infrared (IR) spectroscopy for functional groups . For reproducibility, document solvent ratios, column parameters, and spectral data in detail, adhering to journal guidelines for experimental sections .

Q. How can researchers confirm the purity of this compound after synthesis or extraction?

  • Methodological Answer : Purity is validated via high-performance liquid chromatography (HPLC) with a UV detector, ensuring a single peak at the retention time corresponding to this compound. Complementary techniques like thin-layer chromatography (TLC) or melting-point analysis may corroborate results. For novel compounds, elemental analysis or X-ray crystallography provides definitive confirmation .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity?

  • Methodological Answer : Bioactivity screening often employs cell-based assays (e.g., cytotoxicity using MTT or resazurin assays) or enzyme inhibition studies (e.g., kinase or protease inhibition). Experimental design should include positive/negative controls, dose-response curves, and statistical validation (e.g., ANOVA with post-hoc tests). Ensure replicates (n ≥ 3) to minimize variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

  • Methodological Answer : Apply a systematic review framework (e.g., PRISMA) to collate and analyze conflicting studies. Categorize discrepancies by experimental variables: cell lines, concentration ranges, or assay conditions. Use meta-analysis to quantify effect sizes and heterogeneity. Cross-validate findings with orthogonal techniques (e.g., CRISPR knockouts to confirm target engagement) .

Q. What strategies optimize this compound’s yield in fungal fermentation systems?

  • Methodological Answer : Use response surface methodology (RSM) to model parameters like pH, temperature, and nutrient composition. Design a central composite design (CCD) experiment with 3–5 factors. Validate predictive models via batch fermentation trials. Metabolomic profiling (LC-MS/MS) can identify pathway bottlenecks, guiding genetic or environmental interventions .

Q. How should researchers design studies to elucidate this compound’s biosynthetic pathway?

  • Methodological Answer : Combine genomic (e.g., genome mining for polyketide synthase clusters) and transcriptomic (RNA-seq under inducing conditions) approaches. Knockout putative biosynthetic genes via CRISPR-Cas9 and monitor metabolite production via LC-HRMS. Isotopic labeling (e.g., ¹³C-glucose) with NMR tracing can map precursor incorporation .

Q. Data Analysis and Reporting

Q. What statistical frameworks are appropriate for dose-dependent bioactivity studies of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Assess goodness-of-fit via R² and residual plots. For multi-target effects, apply hierarchical clustering or principal component analysis (PCA) to distinguish primary vs. off-target activities. Report confidence intervals and p-values with corrections for multiple comparisons .

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data in repositories like MetaboLights. Provide detailed supplementary materials, including instrument parameters, software versions, and stepwise protocols. Use controlled vocabularies (e.g., ChEBI for compound identifiers) .

Q. Literature Synthesis and Knowledge Gaps

Q. What tools facilitate systematic reviews of this compound’s ecological roles across disparate studies?

  • Methodological Answer : Use tools like Rayyan for screening abstracts and Covidence for full-text review. Annotate studies with Zotero or Mendeley, tagging keywords (e.g., “antifungal,” “biosynthesis”). Map knowledge gaps using SWOT analysis (Strengths, Weaknesses, Opportunities, Threats) and prioritize hypotheses via FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How can machine learning models predict this compound’s interactions with novel protein targets?

  • Methodological Answer : Train models on existing bioactivity data (e.g., ChEMBL) using features like molecular descriptors (LogP, polar surface area) or graph-based representations (SMILES strings). Validate with k-fold cross-validation and external test sets. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance .

Properties

IUPAC Name

6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-15-11-6-2-4-8-13(11)19-14(9-17-15)18-12-7-3-1-5-10(12)16(19)21/h1-8H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYKOTTXJAPLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

14.7 g (0.05 mol) of 2-bromomethyl-3-(2-methoxycarbonylphenyl)-4H-quinazolin-4-one and 25 ml of liquid ammonia in 100 ml of ethylene glycol monomethyl ether are heated to 100° C. for 5 hours in an autoclave. After cooling the mixture, the colourless crystals are filtered off and washed several times with methanol. 6.1 g (44% theory) of 6,7-dihydro-5H,13H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione are obtained.
Name
2-bromomethyl-3-(2-methoxycarbonylphenyl)-4H-quinazolin-4-one
Quantity
14.7 g
Type
reactant
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[Compound]
Name
liquid
Quantity
25 mL
Type
reactant
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0 (± 1) mol
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Reaction Step One

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